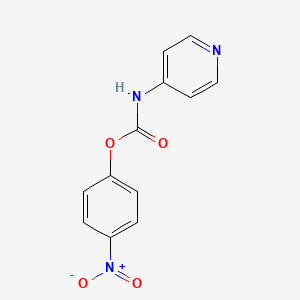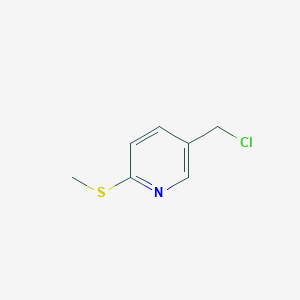
4-(4-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a valuable molecule for research and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazine derivatives with α, β-unsaturated ketones to form pyrazoline intermediates, which are then oxidized to yield the pyrazole ring . The triazole ring can be introduced through a cyclization reaction involving hydrazides and appropriate nitriles under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .
化学反応の分析
Types of Reactions
4-(4-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole or triazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
科学的研究の応用
4-(4-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
作用機序
The mechanism of action of 4-(4-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may bind to enzyme active sites, blocking substrate access and inhibiting enzyme activity . The exact pathways involved depend on the specific biological context and the compound’s structural modifications .
類似化合物との比較
Similar Compounds
- 4-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 4-(1-(4-(sulphanilamide)phenyl)-3-(methyl)-1H-pyrazol-5-yl)dine urea
- 3-aryl-4-(3-aryl-4,5-dihydro-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazoles
Uniqueness
4-(4-Phenyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole stands out due to its dual pyrazole and triazole rings, which provide a unique combination of chemical properties and biological activities. This duality allows for versatile interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
62537-92-2 |
|---|---|
分子式 |
C11H9N5 |
分子量 |
211.22 g/mol |
IUPAC名 |
4-(4-phenyl-1H-pyrazol-5-yl)-1,2,4-triazole |
InChI |
InChI=1S/C11H9N5/c1-2-4-9(5-3-1)10-6-12-15-11(10)16-7-13-14-8-16/h1-8H,(H,12,15) |
InChIキー |
UPJIBGKTIGLNEC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(NN=C2)N3C=NN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![10-Phenyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine](/img/structure/B8697683.png)

![Benzenethiol, 2-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B8697694.png)


![Methyl 4-{[4-(methanesulfonyl)benzene-1-sulfonyl]amino}benzoate](/img/structure/B8697719.png)





